Keto-Deoxy-Nonulonic acid Keto-Deoxy-Nonulonic acid
Brand Name: Vulcanchem
CAS No.: 153666-19-4
VCID: VC0013543
InChI: InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
SMILES: C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Molecular Formula: C9H16O9
Molecular Weight: 268.22 g/mol

Keto-Deoxy-Nonulonic acid

CAS No.: 153666-19-4

VCID: VC0013543

Molecular Formula: C9H16O9

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

Keto-Deoxy-Nonulonic acid - 153666-19-4

Description

Keto-Deoxy-Nonulonic acid (KDN), also known as 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid, is a deaminated sialic acid and a type of sugar acid that plays a crucial role in various biological processes. Although KDN does not contain nitrogen, it is considered a member of the sialic acid family . It was first identified in the glycoproteins of rainbow trout eggs and is known for its presence at the non-reducing ends of oligosialyl chains. KDN is found in almost all types of glycoconjugates, including glycolipids, glycoproteins, and capsular polysaccharides. Elevated expression of KDN has been found in fetal human red blood cells compared with adult red blood cells, and in ovarian tumor tissues compared with normal controls.

KDN is biosynthesized de novo using mannose as a precursor sugar, which is activated to CMP-KDN and transferred to acceptor sugar residues. It interacts with its targets through its residues, which are linked to almost all glycan structures, playing a significant role in cellular recognition and protein-carbohydrate interactions. Modifications to KDN, such as replacing the carboxyl group with a phosphonic acid group, can result in moderate sialidase inhibitory activity. Studies on chemically synthesized GM3 and GM4, containing KDN, showed that the length of the fatty acyl chain inversely correlates with immunosuppressive activity, and modifications like hydroxylation of the fatty acyl group can decrease immunosuppressive activity.

Another related compound is 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO), an ulosonic acid of a 2-ketooctose used by bacteria in the synthesis of lipopolysaccharides . Bacteremia strains from KL1 and KL2 have been determined to produce ketodeoxynonulonic acid and N-acetylneuraminic acid, two sialic acids . KDN is involved in the amino sugar and nucleotide sugar metabolism pathway, and synthetic analogs containing KDN in place of N-acetylneuraminic acid have been successfully produced.

CAS No. 153666-19-4
Product Name Keto-Deoxy-Nonulonic acid
Molecular Formula C9H16O9
Molecular Weight 268.22 g/mol
IUPAC Name (4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
Standard InChIKey CLRLHXKNIYJWAW-QBTAGHCHSA-N
SMILES C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Canonical SMILES C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
Appearance Assay:≥95%A crystalline solid
Synonyms 2-KDN
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid
2-oxo-3-deoxy-D-glycero-galactononulosonic acid
3-deoxy-D-glycero-D-galacto-2-nonulosonic acid
3-deoxyglycero-galacto-nonulosonic acid
3-deoxyglycerogalacto-2-nonulopyranosonic acid
deoxy-KDN
sialosonic acid
siaX
PubChem Compound 13991616
Last Modified Apr 15 2024

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